Cyclin K Degradation Efficiency
LL-K12-18 achieves superior cyclin K degradation depth in MDA-MB-231 cells compared to its closest structural analogs. At a 50 nM treatment concentration, LL-K12-18 degrades 96.4% of cyclin K, whereas LL-K12-17 degrades only 58.3% and LL-K12-9 degrades 90.5% [1]. This difference is critical because cyclin K degradation depth directly correlates with the degree of transcriptional repression of DNA damage repair genes [1].
| Evidence Dimension | Cyclin K degradation percentage |
|---|---|
| Target Compound Data | 96.4% degradation |
| Comparator Or Baseline | LL-K12-17: 58.3% degradation; LL-K12-9: 90.5% degradation |
| Quantified Difference | 1.66-fold higher vs. LL-K12-17; 1.07-fold higher vs. LL-K12-9 |
| Conditions | MDA-MB-231 cells, 50 nM compound, 24 h treatment, quantified by Western blot [1] |
Why This Matters
Researchers requiring maximal cyclin K depletion for transcriptional profiling or synthetic lethality screens should prioritize LL-K12-18 over LL-K12-17 or LL-K12-9, as incomplete degradation may yield false-negative results in downstream assays.
- [1] Zhang, Z., Li, Y., Yang, J. et al. Dual-site molecular glues for enhancing protein-protein interactions of the CDK12-DDB1 complex. Nat Commun 15, 6477 (2024). Table 2. View Source
